2-phenyl-N-(2-phenylethyl)propan-1-amine
Description
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-phenyl-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C17H21N/c1-15(17-10-6-3-7-11-17)14-18-13-12-16-8-4-2-5-9-16/h2-11,15,18H,12-14H2,1H3 |
InChI Key |
ASCNQMRWFQKXSI-UHFFFAOYSA-N |
SMILES |
CC(CNCCC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(CNCCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural and functional attributes of 2-phenyl-N-(2-phenylethyl)propan-1-amine with related compounds:
Key Research Findings
Impact of Substituent Chain Length: The toxicity of 2-phenylethyl isothiocyanate (ITC) is fivefold higher than benzyl ITC, highlighting how minor structural changes (e.g., one fewer CH₂ group) significantly alter biological activity . This suggests that the phenylethyl group in this compound may enhance interactions with hydrophobic binding pockets in enzymes or receptors.
Amine Derivatization Potential: 2,2-Diphenylethan-1-amine serves as a versatile intermediate for amide formation, as demonstrated by its conjugation with naproxen to create a prodrug with anti-inflammatory properties . Similarly, the primary amine in this compound could be functionalized for drug delivery or enhanced solubility.
Methylation Effects :
- Phenpromethamine (N-methyl-2-phenylpropan-1-amine) exhibits stimulant effects due to its structural similarity to amphetamines . The replacement of methyl with a phenylethyl group in the target compound may alter its metabolic stability or receptor selectivity.
Isomer-Specific Activity :
- The positional isomer 2-phenyl-N-(1-phenylethyl)propan-2-amine (propan-2-amine backbone) may exhibit distinct physicochemical properties, such as boiling point or solubility, due to steric and electronic differences .
Preparation Methods
Reductive Amination of Acetophenone Derivatives
Overview:
Reductive amination remains the most common and efficient method for synthesizing secondary amines such as 2-phenyl-N-(2-phenylethyl)propan-1-amine. This process involves the reaction of a ketone with an amine in the presence of a reducing agent.
Reaction Scheme:
Acetophenone or its derivatives react with 2-phenylethylamine, followed by reduction to yield the target compound.
- Precursor: Acetophenone derivatives (e.g., substituted acetophenones)
- Amine: 2-Phenylethylamine
- Reducing Agents: Sodium cyanoborohydride (NaBH3CN), hydrogen gas with catalysts (Pd/C, Raney Ni)
- Solvents: Methanol, ethanol, or tetrahydrofuran (THF)
- Temperature: Room temperature to 50°C
- Reaction Time: 6–24 hours
Research Findings:
A study indicates that using sodium cyanoborohydride in methanol at slightly acidic pH yields high purity and good yields (~85-95%) of the desired amine with minimal side reactions. The process is scalable for industrial production with proper control of reaction parameters to prevent over-reduction or side reactions.
Catalytic Hydrogenation of Imine Intermediates
Overview:
Formation of imines from ketones and amines, followed by catalytic hydrogenation, provides an alternative route.
- Condensation of acetophenone with 2-phenylethylamine to form an imine
- Hydrogenation of the imine using Pd/C or Raney Ni under hydrogen atmosphere
- Catalyst: 5% Pd/C or Raney Ni
- Hydrogen Pressure: 1–3 atm
- Temperature: 25–50°C
- Solvent: Ethanol or THF
- Reaction Time: 4–12 hours
Research Data:
This method offers high stereoselectivity and yields (>90%) when optimized. The process benefits from mild conditions and straightforward purification.
Multi-step Synthesis via Phenyl-Substituted Intermediates
Overview:
In some cases, synthesis employs phenyl-substituted intermediates, such as phenylpropanamines, which are then functionalized to introduce the 2-phenylethyl group.
- Synthesis of phenylpropan-1-amine derivatives via Friedel-Crafts alkylation or hydroamination
- Subsequent N-alkylation with 2-phenylethyl halides or related electrophiles
- Alkylation Reagents: 2-Phenylethyl halides (e.g., bromides or chlorides)
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
- Temperature: 0–25°C
Research Insights:
This approach allows for structural diversification and fine-tuning of the amine's properties, with yields typically ranging from 70–85%. It is particularly useful for synthesizing analogs for pharmacological studies.
Biocatalytic Synthesis
Overview:
Recent advances include enzyme-mediated synthesis, which offers environmentally friendly routes.
- Use of transaminases to convert ketones into secondary amines
- Application of immobilized enzymes in aqueous media
- Enzymes: Transaminases with high stereoselectivity
- Temperature: 30–50°C
- pH: 7.0–8.5
- Substrates: Phenylacetone derivatives and 2-phenylethylamine
Research Findings:
Biocatalysis provides high enantiomeric purity (>99%) and operates under mild conditions, making it attractive for pharmaceutical manufacturing.
Data Table Summarizing Preparation Methods
| Method | Precursors | Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Acetophenone derivatives, 2-phenylethylamine | NaBH3CN or H2/Pd-C, solvents, mild temperature | 85–95 | High yield, scalable | Requires careful pH control |
| Catalytic Hydrogenation | Imine intermediates, H2, Pd/C or Raney Ni | Hydrogen atmosphere, mild conditions | >90 | Stereoselectivity, mild conditions | Catalyst poisoning, cost |
| Multi-step Phenyl-alkylation | Phenylpropanamines, phenylethyl halides | Alkyl halide, base, polar aprotic solvents | 70–85 | Structural diversity | Longer synthesis route |
| Biocatalytic Synthesis | Phenylacetone, transaminases | Enzymes, aqueous media, mild pH & temperature | >99 enantiomeric excess | Environmentally friendly, high stereoselectivity | Enzyme availability, cost |
Q & A
Q. What are the standard synthetic routes for 2-phenyl-N-(2-phenylethyl)propan-1-amine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or reductive amination . For example, reacting 2-phenylpropan-1-amine with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Temperature control (60–80°C) and solvent polarity significantly affect reaction efficiency. Lower yields due to steric hindrance may require optimizing molar ratios or using catalysts like Pd/C for reductive amination .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on amine proton shifts (δ 1.5–2.5 ppm) and aromatic resonances (δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 253.3).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How is the IUPAC nomenclature determined for this compound?
The systematic name follows substitutive nomenclature rules: the longest carbon chain (propan-1-amine) is prioritized, with phenyl and 2-phenylethyl groups as substituents. The prefix N- denotes the amine-bound phenylethyl group. This naming avoids ambiguity in stereochemical or regiochemical contexts .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?
Discrepancies often arise from solvent purity , catalyst deactivation , or incomplete mixing in large batches. Use Design of Experiments (DoE) to isolate variables: test solvent grades (HPLC vs. technical), monitor catalyst activity via TLC, and employ inline FTIR for real-time reaction monitoring. Statistical tools (e.g., ANOVA) can identify critical factors .
Q. What strategies optimize stereochemical control in derivatives of this compound?
Chiral resolution or asymmetric synthesis is required. For example:
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can enantioselectively acylate the amine.
- Chiral Auxiliaries : Incorporate (R)- or (S)-BINOL derivatives during synthesis to direct stereochemistry .
Q. What mechanistic insights explain its potential pharmacological activity?
Structural analogs (e.g., phenethylamine derivatives) exhibit adrenergic or dopaminergic activity due to amine-π interactions with receptor binding pockets. Molecular docking studies suggest the phenyl groups enhance lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., radioligand binding) can quantify affinity for targets like α2-adrenoreceptors .
Q. How do substituents on the phenyl rings modulate biological activity?
Electron-withdrawing groups (e.g., -F, -NO2) at the para position increase metabolic stability but may reduce receptor binding. Comparative SAR studies using fluorinated analogs (e.g., 2,4-difluorophenyl derivatives) reveal trade-offs between bioavailability and potency. DFT calculations predict charge distribution effects on receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
